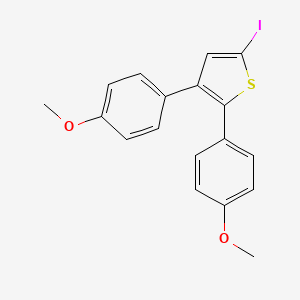

5-Iodo-2,3-bis(4-methoxyphenyl)thiophene

Description

Significance of Thiophene (B33073) Scaffolds in Modern Organic Synthesis and Materials Science

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. nih.gov It is a privileged scaffold in both medicinal chemistry and materials science due to its unique electronic properties and synthetic versatility. nih.govresearchgate.net The sulfur atom's lone pair of electrons participates in the aromatic system, creating an electron-rich ring that is more reactive towards electrophilic substitution than benzene (B151609). nih.govpharmaguideline.com This inherent reactivity, coupled with the ability to functionalize all positions of the ring, makes thiophene an essential building block. researchgate.net

In materials science, thiophene-based compounds are cornerstones of organic electronics. nih.gov Their ability to form π-conjugated systems allows for efficient charge transport, making them integral components in:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Photovoltaics (OPVs) evitachem.com

Organic Light-Emitting Diodes (OLEDs) nih.gov

Fused thiophene systems, such as thieno[3,2-b]thiophene, are particularly noted for creating thermally and environmentally stable organic materials for these applications. nih.gov

In medicinal chemistry, the thiophene nucleus is present in numerous approved drugs and serves as a bioisosteric replacement for phenyl rings, often improving a compound's metabolic stability and binding affinity. nih.govnih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. pharmaguideline.comnih.goveprajournals.com

| Application Area | Examples of Thiophene Utility |

| Materials Science | Organic semiconductors, OLEDs, OPVs, OFETs |

| Medicinal Chemistry | Anti-inflammatory agents, anticancer drugs, antimicrobials |

| Organic Synthesis | Versatile synthetic intermediates, building blocks for complex molecules |

Overview of Diarylbis(methoxyphenyl)thiophene Architectures in Contemporary Research

The introduction of aryl groups onto the thiophene scaffold significantly modulates its electronic and physical properties. Specifically, diarylbis(methoxyphenyl)thiophene architectures, such as 2,3-Bis(4-methoxyphenyl)thiophene (B8511639), have emerged as important structures in the development of advanced materials. evitachem.com The methoxy (B1213986) groups (-OCH₃) on the phenyl rings are electron-donating, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning is critical for applications in organic electronics. nih.gov

Research has highlighted the use of 2,3-Bis(4-methoxyphenyl)thiophene derivatives in several key areas:

Organic Electronics : These compounds serve as active materials in OFETs and OPVs. evitachem.com

Material Science : Their favorable charge transport characteristics make them suitable for investigation in light-emitting diodes (LEDs). evitachem.com

Pharmaceutical Research : The unique structural features of these architectures have prompted exploration into their potential biological activities. evitachem.com

The presence of the two methoxyphenyl groups provides a defined three-dimensional structure that can influence molecular packing in the solid state, a crucial factor for the performance of organic electronic devices.

Positioning of 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene within Advanced Heterocyclic Chemistry

This compound holds a strategic position in advanced heterocyclic chemistry primarily due to its function as a highly versatile synthetic intermediate. The molecule combines the stable, electronically-active diarylbis(methoxyphenyl)thiophene core with a reactive carbon-iodine (C-I) bond.

The C-I bond is relatively weak and susceptible to a variety of important chemical transformations, most notably metal-catalyzed cross-coupling reactions. This makes iodinated thiophenes valuable precursors for creating more complex, functionalized thiophene derivatives. nih.gov The iodine atom can be readily substituted with a wide range of other functional groups through reactions such as:

Suzuki Coupling (with boronic acids)

Stille Coupling (with organostannanes)

Sonogashira Coupling (with terminal alkynes)

Heck Coupling (with alkenes)

Buchwald-Hartwig Amination (with amines)

Therefore, this compound is not typically an end-product but rather a key building block. It provides a direct route to introduce further chemical diversity onto the 2,3-bis(4-methoxyphenyl)thiophene scaffold, enabling the synthesis of novel materials for organic electronics or new candidates for pharmaceutical screening. Its utility lies in its ability to bridge the gap between a well-defined core structure and a vast array of potential derivatives with tailored properties.

| Property | Description |

| Molecular Formula | C₁₈H₁₅IOS |

| CAS Number | 88149-81-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88149-81-9 |

|---|---|

Molecular Formula |

C18H15IO2S |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

5-iodo-2,3-bis(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C18H15IO2S/c1-20-14-7-3-12(4-8-14)16-11-17(19)22-18(16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |

InChI Key |

CXDBNDIZGNEMKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=C2)I)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 2,3 Bis 4 Methoxyphenyl Thiophene

Precursor Synthesis and Derivatization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent building blocks. This includes the synthesis of an appropriately substituted thiophene (B33073) ring that can be subjected to iodination, and the preparation of the 4-methoxyphenyl (B3050149) moieties that will be attached to this core.

Synthesis of Iodothiophene Precursors

The introduction of an iodine atom onto the thiophene ring is a key step. This can be achieved either by direct iodination of a pre-formed thiophene or by constructing the thiophene ring with the iodine atom already in place. A direct approach involves the treatment of 2,3-bis(4-methoxyphenyl)thiophene (B8511639) with iodine and red mercuric oxide in methylene (B1212753) chloride.

Coordination catalysis offers a mild and efficient route for the synthesis of iodothiophenes. This method often involves the use of a transition metal catalyst, such as copper, in conjunction with a ligand to facilitate the iodination process. For instance, 3-iodothiophene (B1329286) can be synthesized from 3-bromothiophene (B43185) and potassium iodide (KI) using a copper(I) iodide (CuI) catalyst system with various 1,2-diamine ligands. guidechem.com This approach is advantageous due to the mild reaction conditions and the small quantities of catalyst required. guidechem.com The optimal conditions for this transformation have been identified as using n-butanol as the solvent at a reaction temperature of 120°C for 3 hours, with a CuI/N,N'-dimethylethylenediamine catalytic system, which can achieve a yield of up to 91.73%. guidechem.com

| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuI | N,N'-dimethylethylenediamine | n-butanol | 120 | 3 | 91.73 |

Table 1: Optimal Conditions for Coordination Catalytic Iodination of 3-bromothiophene. guidechem.com

A powerful and direct method for preparing iodine-containing heterocycles is the iodocyclization of suitably functionalized alkynes. thieme-connect.com This synthetic tool allows for the creation of iodinated thiophenes from readily available sulfur-containing alkyne substrates. thieme-connect.com The process involves the reaction of these alkynes with an iodine source, leading to a cyclization event that forms the thiophene ring with an iodine atom incorporated. For example, 3-iodothiophenes can be synthesized in good to excellent yields (61-92%) from (Z)-thioenynes through an iodocyclofunctionalization reaction. researchgate.net This key step involves the selective reduction of the triple bond in the (Z)-thioenynes by the addition of iodine as an electrophilic agent. researchgate.net

In a specific example, 5-(3-iodothiophen-2-yl)-2-methoxyphenol can be synthesized from 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) via a three-step procedure that begins with a 5-endo-dig iodocyclization. thieme-connect.com This initial step, carried out with iodine in dichloromethane (B109758) at room temperature, forms a dihydrothiophene intermediate, which is then oxidized and deacylated to yield the final product. thieme-connect.com

| Alkyne Substrate | Reagents | Solvent | Product |

| (Z)-1-en-3-ynyl(butyl)sulfanes | I₂ | CH₂Cl₂ or 1,2-dichloroethane | 3-iodothiophenes |

| 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate | I₂, DDQ, K₂CO₃ | CH₂Cl₂, MeOH | 5-(3-iodothiophen-2-yl)-2-methoxyphenol |

Table 2: Examples of Direct Iodocyclization of Functionalized Alkynes. thieme-connect.comresearchgate.net

Halogen transfer reactions, sometimes referred to as halogen dance reactions, provide another avenue for the synthesis of iodothiophenes. fiveable.me These reactions involve the migration of a halogen atom from one position to another on an aromatic ring, often catalyzed by a base. fiveable.me For instance, base-catalyzed halogen transfer from a sacrificial aryl halide, such as 2-iodothiophene (B115884), to an N-heteroarene can be used to form N-heteroaryl halide intermediates. fiveable.me This process is driven by the formation of a more stable organolithium intermediate. While not a direct synthesis of the target molecule, this methodology highlights the utility of iodothiophenes as halogen transfer reagents. In the context of "mixed" di-halogenated thiophenes, it has been observed that the iodo-substituent migrates preferentially over bromo- and chloro-substituents.

Preparation of 4-Methoxyphenyl Building Blocks

The 4-methoxyphenyl groups are crucial components of the target molecule. These are typically introduced using organometallic reagents in cross-coupling reactions. The preparation of these building blocks is therefore a necessary precursor step. Common 4-methoxyphenyl building blocks include 4-methoxyphenylboronic acid, 4-methoxyphenylmagnesium bromide (a Grignard reagent), and (4-methoxyphenyl)tributylstannane.

4-Methoxyphenylboronic acid can be synthesized by reacting 4-methoxyphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis. ontosight.ai Alternatively, it can be prepared from 4-methoxybromobenzene, magnesium, and a borane-dimethylamine complex in tetrahydrofuran (B95107). guidechem.com

4-Methoxyphenylmagnesium bromide is prepared through the reaction of 4-bromoanisole (B123540) with magnesium metal in a dry ether solvent like tetrahydrofuran (THF). fiveable.me

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are instrumental in forming the C-C bonds necessary to construct the 2,3-bis(4-methoxyphenyl)thiophene core. The Suzuki-Miyaura coupling is a particularly prominent example.

The general approach involves the reaction of a dihalothiophene, such as 2,3-dibromothiophene, with a 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of these reactions is a key consideration. For 2,3-dibromothiophene, the first Suzuki-Miyaura coupling reaction typically occurs at the more reactive C2 position. A second, subsequent coupling reaction can then be used to introduce the second aryl group at the C3 position.

A variety of palladium catalysts can be employed, with palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) being common choices. The selection of the ligand is also critical for achieving high yields and good selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Product |

| 2,3-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(4-Methoxyphenyl)-3-bromothiophene |

| 2-(4-Methoxyphenyl)-3-bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2,3-bis(4-Methoxyphenyl)thiophene |

Table 3: Illustrative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategy.

Once the 2,3-bis(4-methoxyphenyl)thiophene core is synthesized, the final step is the iodination at the 5-position. As mentioned previously, this can be achieved using reagents such as iodine in the presence of mercuric oxide.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds. mdpi.com Its application to the synthesis of 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene would typically involve a double coupling reaction on a thiophene core. A plausible synthetic route involves the reaction of a 2,3-dihalothiophene (such as 2,3-dibromothiophene) with two equivalents of a 4-methoxyphenylboronic acid or ester to form the 2,3-diarylthiophene scaffold, followed by a regioselective iodination at the 5-position. Alternatively, a precursor such as 2,3-dibromo-5-iodothiophene (B2470219) could be used for sequential or one-pot double coupling.

Coupling of Iodothiophene Derivatives with Methoxyphenylboronic Acids/Esters

The Suzuki-Miyaura reaction is highly effective for coupling aryl halides with arylboronic acids. The reactivity of the halide on the thiophene ring follows the general trend of I > Br > Cl, making iodothiophenes particularly reactive coupling partners. researchgate.net In the synthesis of the target molecule, 4-methoxyphenylboronic acid or its corresponding pinacol (B44631) ester serves as the nucleophilic partner, providing the methoxyphenyl moieties. Studies on the double coupling of dibromothiophenes have shown that the reaction is feasible, though it can be influenced by steric hindrance after the first coupling. nih.gov The use of stable boronate salts has been reported to proceed under very mild conditions, sometimes at room temperature without an added base, offering an alternative to traditional boronic acids and potentially improving yields. nih.gov

Investigation of Catalytic Systems and Ligands for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst and associated ligands. nih.gov Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used precatalyst that is effective for a wide range of substrates. nih.govnih.gov Other palladium sources like palladium(II) acetate [Pd(OAc)₂] are also frequently employed, often in combination with phosphine ligands. researchgate.net

The selection of ligands is crucial for stabilizing the active Pd(0) species, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. While triphenylphosphine (B44618) is standard, more advanced and sterically hindered ligands can significantly enhance reaction efficiency, especially for challenging substrates. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands that can promote high catalytic activity. whiterose.ac.uk The optimization of the catalyst and ligand system is a key area of research for improving yields and reaction rates in the synthesis of complex molecules like substituted thiophenes. nih.govrsc.org

| Catalyst/Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Dibromothiophenes, Aryl Bromides | nih.govnih.gov |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl Halides | researchgate.net |

| Pd₂(dba)₃ | Various Phosphines (e.g., SPhos, XPhos) | Sterically Hindered Aryl Halides | nih.gov |

| PEPPSI Complexes | N-Heterocyclic Carbenes (NHCs) | Dihalopyridines, Aryl Chlorides | whiterose.ac.uk |

Optimization of Reaction Conditions (Solvent, Temperature, Base)

Beyond the catalytic system, the reaction conditions—namely the solvent, temperature, and base—play a pivotal role in the success of the Suzuki-Miyaura coupling.

Solvent : The reaction is often performed in a two-phase system consisting of an organic solvent and an aqueous solution of the base. rsc.org Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and alcohols like n-butanol. researchgate.netrsc.orgacs.org The choice of solvent impacts the solubility of the reactants and catalyst, which can significantly affect the reaction rate and yield.

Base : A base is required to activate the boronic acid, facilitating the crucial transmetalation step. A wide variety of inorganic bases have been successfully employed, with sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being among the most common. nih.govnih.govresearchgate.net The strength and nature of the base can influence the outcome, and its choice is often optimized for a specific set of substrates.

Temperature : Most Suzuki-Miyaura couplings require heating to proceed at a practical rate. Reaction temperatures typically range from 75 °C to 110 °C. nih.govnih.govacs.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of the catalyst or reactants.

| Parameter | Conditions Investigated | General Outcome | Reference |

|---|---|---|---|

| Solvent | Dioxane, THF, MeCN, DMF | Dioxane and DMF often provide the best yields for thiophene couplings. | nih.govresearchgate.net |

| Base | KOH, K₂CO₃, Na₂CO₃, K₃PO₄ | The choice is substrate-dependent; K₂CO₃ and Na₂CO₃ are broadly effective. | nih.govnih.gov |

| Temperature | Room Temp to 110 °C | Elevated temperatures (80-95 °C) are generally required for efficient coupling. | nih.govrsc.org |

Continuous Flow Methodologies for Suzuki-Miyaura Coupling

Continuous flow chemistry has emerged as a powerful technique for organic synthesis, offering improved safety, scalability, and process control compared to traditional batch reactions. acs.orgmdpi.com For Suzuki-Miyaura couplings, flow systems typically utilize a packed-bed reactor containing a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or palladium supported on a polymer resin. mdpi.com A solution containing the aryl halide, boronic acid, and base is pumped through the heated reactor, where the reaction occurs on the catalyst surface. mdpi.comnih.gov This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high efficiency and product yields. acs.org The use of heterogeneous catalysts also simplifies product purification, as the catalyst is retained within the reactor, preventing palladium contamination of the final product. mdpi.comresearchgate.net

Sonogashira Cross-Coupling Approaches

The Sonogashira coupling, which forms a C-C bond between an aryl or vinyl halide and a terminal alkyne, represents another potential route for constructing precursors to the 2,3-diarylthiophene system. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. ijnc.irresearchgate.net

A synthetic strategy could involve the coupling of a dihalothiophene with 4-ethynylanisole. However, a more elegant approach involves a pseudo five-component synthesis where an iodoarene is subjected to a one-pot Sonogashira-Glaser coupling sequence, followed by a sulfide-mediated cyclization to form a symmetrical 2,5-diarylthiophene. beilstein-journals.orgd-nb.info While this yields a different isomer, the underlying principles demonstrate the utility of the Sonogashira reaction in building diarylthiophene cores from simple starting materials. beilstein-journals.org The reaction tolerates a broad range of functional groups and uses a single Pd/Cu catalyst system for the entire sequence. d-nb.info

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide. For the synthesis of the target compound, this would entail coupling a 2,3-dihalo-5-iodothiophene with (4-methoxyphenyl)tributylstannane. The Stille reaction is known for its excellent functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis. nih.govuwindsor.ca

The catalytic system typically consists of a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. nih.govwiley-vch.de The reaction is often carried out in a non-polar aprotic solvent like THF, dioxane, or toluene. In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step. harvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts from the reaction product, which can complicate purification. harvard.edu Despite this, it remains a valuable tool, particularly when other coupling methods are unsuccessful. uwindsor.ca

Alternative Coupling and Functionalization Routes

Beyond direct iodination of a pre-formed 2,3-diarylthiophene, alternative synthetic pathways can be envisaged for the preparation of this compound. These routes involve the strategic formation of the thiophene ring from acyclic precursors or the functionalization of a pre-existing iodothiophene core using organometallic intermediates.

Organometallic Approaches: Grignard and Organozinc Reagents from Iodothiophenes

A powerful strategy for the functionalization of thiophenes involves the conversion of a carbon-halogen bond into a carbon-metal bond, creating a nucleophilic carbon center that can react with various electrophiles. Iodothiophenes are particularly well-suited for this purpose due to the high reactivity of the carbon-iodine bond.

Grignard Reagents:

The formation of Grignard reagents from iodothiophenes is a well-established method for creating carbon-carbon bonds. orgsyn.orgsigmaaldrich.com The reaction involves the direct insertion of magnesium metal into the carbon-iodine bond, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comwikipedia.orgyoutube.com For instance, a di-iodinated thiophene could be selectively converted into a mono-Grignard reagent, which can then be coupled with an appropriate electrophile.

In a hypothetical synthesis targeting the 2,3-bis(4-methoxyphenyl) scaffold, one could start with 2,3,5-triiodothiophene. A selective iodine-magnesium exchange at one of the α-positions (position 5) could be performed, followed by quenching to install a different group or a protecting group. Subsequently, the remaining iodo-substituents at positions 2 and 3 could be utilized in cross-coupling reactions. More commonly, a Grignard reagent is prepared from a simpler iodothiophene and then used in a coupling reaction. orgsyn.org For example, 2-iodothiophene readily reacts with magnesium to form the corresponding Grignard reagent, which is useful for preparing other thiophene derivatives. orgsyn.org The high reactivity of Grignard reagents, however, can limit their use with substrates bearing sensitive functional groups like esters or nitriles. nih.govresearchgate.net

Organozinc Reagents:

Organozinc reagents have emerged as highly valuable alternatives to Grignard reagents, primarily due to their superior functional group tolerance. researchgate.netorganic-chemistry.orgwikipedia.orgsigmaaldrich.com This allows for more complex molecular architectures to be assembled without the need for extensive protecting group strategies. nih.govsigmaaldrich.com The preparation of thienylzinc reagents can be achieved through several methods:

Direct Insertion of Activated Zinc: Highly reactive zinc, often referred to as Rieke® Zinc, can directly insert into the carbon-halogen bond of brominated or even chlorinated thiophenes. sigmaaldrich.com More recent protocols utilize commercially available zinc powder activated by lithium chloride (LiCl) in THF, enabling the high-yield preparation of aryl- and heteroarylzinc reagents from the corresponding iodides or bromides at mild temperatures. organic-chemistry.org

Halogen-Metal Exchange: Transmetalation from a corresponding organolithium or Grignard reagent can also produce organozinc compounds, though this two-step process can be less direct. researchgate.netsigmaaldrich.com

Once formed, these thienylzinc reagents are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. sigmaaldrich.comresearchgate.net A potential route to the target molecule could involve the Negishi coupling of a pre-formed 2,3-dihalo-5-iodothiophene with a (4-methoxyphenyl)zinc halide reagent. The lower reactivity of organozinc reagents compared to their Grignard counterparts means they are compatible with a wider array of functional groups, including esters, amides, and nitriles. organic-chemistry.orgsigmaaldrich.com

| Feature | Grignard Reagents (Thienyl-MgX) | Organozinc Reagents (Thienyl-ZnX) |

|---|---|---|

| Preparation | Direct insertion of Mg into C-I or C-Br bond. sigmaaldrich.com | Direct insertion of activated Zn (Rieke Zinc, Zn/LiCl) into C-I or C-Br bond; Transmetalation from organolithiums. organic-chemistry.orgsigmaaldrich.comnih.gov |

| Reactivity | Highly reactive, strong base and nucleophile. sigmaaldrich.com | Moderately reactive, primarily nucleophilic. wikipedia.org |

| Functional Group Tolerance | Low; reacts with acidic protons (alcohols, water) and many carbonyls (esters, ketones). sigmaaldrich.comresearchgate.net | High; tolerates esters, nitriles, amides, ketones. nih.govorganic-chemistry.orgsigmaaldrich.com |

| Key Applications | Addition to carbonyls, cross-coupling reactions. youtube.com | Negishi cross-coupling, Michael additions. sigmaaldrich.comresearchgate.net |

Cyclization Reactions Leading to Thiophene Ring Systems

Instead of functionalizing a pre-existing thiophene ring, the core heterocycle can be constructed from acyclic precursors, with the desired substituents already in place. This approach offers a high degree of control over the final substitution pattern.

Several classical and modern methods exist for thiophene synthesis. organic-chemistry.orgpharmaguideline.com One of the most established methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.com To synthesize the target compound via this route, one would require 1,2-bis(4-methoxyphenyl)-1,4-butanedione as a precursor. While effective, this method can require harsh conditions.

More contemporary methods often involve the cyclization of functionalized alkynes, which proceed under milder conditions and offer excellent regiocontrol. mdpi.comnih.gov For instance, the iodocyclization of 1-mercapto-3-yn-2-ol derivatives with molecular iodine provides a direct route to 3-iodothiophenes. organic-chemistry.org A plausible, albeit multi-step, pathway to this compound could be envisioned starting from an appropriately substituted alkyne precursor. An initial cyclization could form the 2,3-diarylthiophene core, followed by a subsequent regioselective iodination at the 5-position.

Another strategy involves the rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes, which yields highly substituted thiophenes with high regioselectivity. organic-chemistry.org This method could potentially assemble the 2,3-bis(4-methoxyphenyl)thiophene core by reacting an appropriate thiadiazole with diphenylacetylene (B1204595) or a related alkyne.

| Method | Precursors | Key Reagents | Relevance to Target Compound |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds. pharmaguideline.comderpharmachemica.com | Phosphorus pentasulfide (P4S10), Lawesson's reagent. derpharmachemica.com | Directly applicable if the corresponding 1,4-diketone is available. |

| Gewald Reaction | α-Methylene ketone, activated nitrile. pharmaguideline.comderpharmachemica.com | Elemental sulfur, base. derpharmachemica.com | Primarily yields 2-aminothiophenes, less direct for the target structure. |

| Alkyne Cyclizations | Functionalized alkynes (e.g., mercapto-alkynes). mdpi.comnih.gov | Metal catalysts (Pd, Cu), Iodine (for iodocyclization). organic-chemistry.orgmdpi.com | Offers high regiocontrol for constructing substituted thiophenes. nih.govresearchgate.net |

| Thiadiazole Transannulation | 1,2,3-Thiadiazoles, alkynes. organic-chemistry.org | Rhodium catalysts. organic-chemistry.org | Provides highly substituted thiophenes with good regioselectivity. |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Iodo 2,3 Bis 4 Methoxyphenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the thiophene (B33073) and methoxyphenyl rings, as well as the methoxy (B1213986) group protons.

Thiophene Proton: A singlet would be anticipated for the single proton on the thiophene ring at the C4 position. Its chemical shift would be influenced by the electron-donating methoxyphenyl groups and the electron-withdrawing iodine atom.

Methoxyphenyl Protons: The two methoxyphenyl groups would likely show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the methoxy group would appear at a different chemical shift than the protons meta to it.

Methoxy Protons: Two sharp singlets would be expected for the protons of the two methoxy (-OCH₃) groups. These would likely appear in the upfield region of the aromatic spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene H-4 | - | Singlet |

| Methoxyphenyl (ortho to -OCH₃) | - | Doublet |

| Methoxyphenyl (meta to -OCH₃) | - | Doublet |

| Methoxy (-OCH₃) | - | Singlet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum would provide crucial information about the carbon framework of the molecule.

Thiophene Carbons: Four distinct signals would be expected for the thiophene ring carbons. The carbon bearing the iodine atom (C5) would be significantly shifted downfield due to the heavy atom effect. The chemical shifts of C2, C3, and C4 would be influenced by the substituent effects of the methoxyphenyl groups and iodine.

Methoxyphenyl Carbons: Each methoxyphenyl group would display four signals: the ipso-carbon attached to the thiophene ring, the carbon bearing the methoxy group, and the two pairs of equivalent aromatic carbons.

Methoxy Carbon: A signal corresponding to the methoxy group carbon would be observed in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Thiophene C2 | - |

| Thiophene C3 | - |

| Thiophene C4 | - |

| Thiophene C5-I | - |

| Methoxyphenyl (ipso-C) | - |

| Methoxyphenyl (C-OCH₃) | - |

| Methoxyphenyl (aromatic CH) | - |

| Methoxy (-OCH₃) | - |

Advanced NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques are instrumental in elucidating the structures of complex organic molecules.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between adjacent protons, helping to confirm the connectivity within the methoxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. It would be used to confirm the connection of the methoxyphenyl groups to the thiophene ring and the position of the iodine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various structural motifs.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Aromatic ring C-H bonds |

| C-H stretching (methyl) | 2950-2850 | Methoxy group C-H bonds |

| C=C stretching (aromatic) | 1600-1450 | Aromatic ring carbon-carbon bonds |

| C-O stretching (aryl ether) | 1250-1000 | Aryl-O-CH₃ bond |

| C-I stretching | 600-500 | Carbon-iodine bond |

| Thiophene ring vibrations | Various | Characteristic skeletal vibrations |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom and one sulfur atom. Fragmentation patterns observed in the mass spectrum would provide further structural information by showing the loss of specific fragments, such as the methoxy groups or the iodine atom.

MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique used to determine the molecular weight of thermally labile and non-volatile organic molecules with high accuracy. nih.govnih.gov For this compound, this method is ideal for confirming the compound's elemental composition by providing a clear measurement of its molecular ion.

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, typically through protonation or cationization, while minimizing fragmentation. frontiersin.org The resulting ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

The expected monoisotopic mass of this compound (C₂₄H₁₉IO₂S) is 514.0100 u. The high-resolution capabilities of MALDI-TOF MS can readily verify this mass. nih.gov The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, its protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₂₄H₁₉IO₂S]⁺ | 514.0100 |

| Protonated Molecule [M+H]⁺ | [C₂₄H₂₀IO₂S]⁺ | 515.0178 |

| Sodiated Adduct [M+Na]⁺ | [C₂₄H₁₉INaO₂S]⁺ | 537.0000 |

GC-Mass Spectrometry for Purity and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It serves a dual purpose: assessing the purity of a sample and providing detailed structural information through analysis of its fragmentation patterns under electron ionization (EI). nih.govmorressier.comnih.gov

A purity analysis of this compound via GC would ideally show a single, sharp peak in the chromatogram, indicating the absence of volatile impurities. The mass spectrometer, acting as the detector, records the mass spectrum of the compound as it elutes.

Under typical 70 eV electron ionization conditions, the molecular ion undergoes fragmentation in a predictable manner, providing a unique fingerprint that helps to confirm the structure. nih.gov For this compound, several key fragmentation pathways are anticipated based on its functional groups. nih.govresearchgate.net

C-I Bond Cleavage: The carbon-iodine bond is relatively weak and prone to homolytic cleavage, which would result in a prominent ion at m/z 127 corresponding to I⁺, and a significant [M-I]⁺ fragment at m/z 387.0950. docbrown.inforesearchgate.net

Loss of Methyl Groups: The methoxy groups can lose a methyl radical (•CH₃), leading to a fragment at [M-15]⁺.

Cleavage of Aryl-Thiophene Bonds: Scission of the bonds connecting the methoxyphenyl rings to the thiophene core is also a likely fragmentation route.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, a characteristic behavior for such heterocyclic systems. smf.mx

| Plausible Fragment Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₂₄H₁₉IO₂S]⁺ | 514.01 | Molecular Ion |

| [M-I]⁺ | [C₂₄H₁₉O₂S]⁺ | 387.10 | Loss of Iodine radical |

| [I]⁺ | [I]⁺ | 126.90 | Iodine cation |

| [M-CH₃]⁺ | [C₂₃H₁₆IO₂S]⁺ | 498.98 | Loss of a methyl radical |

| [p-methoxyphenyl]⁺ | [C₇H₇O]⁺ | 107.05 | p-methoxybenzyl cation |

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comresearchgate.net This technique provides unambiguous proof of a molecule's constitution and conformation, yielding exact data on bond lengths, bond angles, and torsional angles. marmara.edu.trnih.gov

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. acs.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be resolved. mdpi.com

The resulting structural data would confirm the connectivity of the thiophene core with the iodo and bis(4-methoxyphenyl) substituents. Key structural parameters, such as the dihedral angles between the planar thiophene ring and the two methoxyphenyl rings, would be precisely determined, revealing the molecule's preferred conformation in the solid state.

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₂₄H₁₉IO₂S |

| Formula weight | 514.37 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |

| Volume | 2020 ų |

| Z (molecules per unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond defining the structure of a single molecule, SCXRD data reveals how molecules are arranged in the crystal lattice. researchgate.netias.ac.in This crystal packing is governed by a complex interplay of non-covalent intermolecular interactions, which dictate the material's bulk properties. For this compound, several types of interactions are expected to direct its supramolecular assembly.

π-π Stacking: The aromatic thiophene and methoxyphenyl rings are capable of engaging in π-π stacking interactions. numberanalytics.comacs.org These can occur in parallel-displaced or T-shaped arrangements, contributing significantly to crystal stability. researchgate.netresearchgate.net

C-H⋯π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of adjacent molecules, forming C-H⋯π bonds that act as important structure-directing forces. rsc.orgrsc.org

Halogen Bonding: The iodine atom on the thiophene ring is a potential halogen bond donor. It could form directional interactions with electron-rich atoms on neighboring molecules, such as the sulfur of another thiophene ring (C-I⋯S) or the oxygen of a methoxy group (C-I⋯O). rsc.org

Van der Waals Forces: Dispersive forces, though weaker and less directional, are collectively important in ensuring efficient packing of the molecules in the crystal. nih.gov

The analysis of these interactions provides a complete picture of the supramolecular architecture.

| Interaction Type | Atoms Involved | Typical Distance (Å) | Significance |

|---|---|---|---|

| π-π Stacking | Ring Centroid ⋯ Ring Centroid | 3.5 - 4.0 | Major cohesive force, influences electronic properties. rsc.org |

| C-H⋯π | C-H ⋯ Ring Centroid | 2.5 - 3.0 (H⋯Centroid) | Directs molecular orientation. nih.gov |

| Halogen Bonding | C-I ⋯ S or C-I ⋯ O | < 3.5 (I⋯S/O) | Provides directional control over the crystal packing. |

Reactivity and Advanced Functionalization Strategies of 5 Iodo 2,3 Bis 4 Methoxyphenyl Thiophene

Regioselective Functionalization of the Iodothiophene Moiety

The carbon-iodine bond at the 5-position of the thiophene (B33073) ring is the most reactive site for many chemical transformations, allowing for selective modifications without altering the core structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the iodo-substituted thiophene is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com It is a widely used method for creating biaryl structures. tcichemicals.com For 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl or heteroaryl substituents at the 5-position. The general conditions for this reaction are mild and tolerant of various functional groups. tcichemicals.com The synthesis of 2,5-di(prop-1-en-2-yl)-thiophene from 2,5-dibromothiophene showcases the utility of this reaction on thiophene substrates. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. libretexts.org In the context of this compound, this reaction allows for the direct attachment of an alkyne moiety, which can serve as a precursor for more complex structures or as a key component in materials with interesting electronic properties. The reaction is typically carried out under mild, basic conditions. wikipedia.org

Stille Coupling: The Stille reaction couples the iodothiophene with an organotin compound in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org This reaction has been successfully used for the intramolecular coupling of aryl halides to synthesize dihydrophenanthrenes. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions at the Iodine Position

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Mild conditions, high functional group tolerance. tcichemicals.com |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Forms C(sp)-C(sp2) bonds, useful for conjugated systems. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin compound | Palladium catalyst | Stable reagents, broad scope. wikipedia.orguwindsor.ca |

Aminocarbonylation is a process that introduces both a carbonyl group and an amino group in a single step. Palladium-catalyzed aminocarbonylation of iodoarenes with carbon monoxide and an amine provides a direct route to amides. The electronic properties of the substituents on the iodoarene can significantly influence the reaction's selectivity and rate. acs.org For this compound, this reaction would yield a 2,3-bis(4-methoxyphenyl)thiophene-5-carboxamide derivative, a valuable building block in medicinal chemistry and materials science.

While direct nucleophilic aromatic substitution (SNAr) on electron-rich thiophene rings is generally challenging, it can be facilitated by the presence of strong electron-withdrawing groups. nih.gov In the case of this compound, the electron-donating nature of the methoxyphenyl groups makes direct nucleophilic displacement of the iodide less favorable. However, copper-mediated nucleophilic substitutions of halothiophenes are known to be effective for introducing various nucleophiles. uoanbar.edu.iq

Modifications and Derivatization of the Phenyl Rings

The two 4-methoxyphenyl (B3050149) groups offer additional sites for functionalization, allowing for the synthesis of more complex and tailored molecules.

The methoxy (B1213986) groups on the phenyl rings are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). wikipedia.org This allows for the introduction of various electrophiles, such as nitro, halogen, or acyl groups, onto the phenyl rings. Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions (relative to the methoxy group). Thiophenes themselves are highly susceptible to electrophilic attack, often more so than benzene (B151609). wikipedia.org Therefore, careful control of reaction conditions would be necessary to achieve selective substitution on the phenyl rings without affecting the thiophene core.

Direct C-H activation has emerged as a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed direct arylation of thiophenes is a well-established method for introducing aryl groups. acs.org While the iodine at the 5-position is the primary site for cross-coupling, C-H activation could potentially be employed to functionalize the C-H bonds on the methoxyphenyl rings. This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex derivatives. Research has shown the feasibility of C-H activation on thiophene and benzo[b]thiophene substrates. acs.org

Table 2: Summary of Functionalization Strategies

| Target Moiety | Reaction Type | Specific Reaction Examples | Potential Products |

| Iodothiophene | Cross-Coupling | Suzuki, Sonogashira, Stille | Arylated, alkynylated, and stannylated thiophenes |

| Iodothiophene | Carbonylation | Aminocarbonylation | Thiophene-5-carboxamides |

| Iodothiophene | Nucleophilic Substitution | Copper-mediated substitution | Thiophenes with various nucleophilic substituents |

| Methoxyphenyl Rings | Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation | Substituted phenyl derivatives |

| Methoxyphenyl Rings | C-H Activation | Direct Arylation | Biaryl structures formed at the phenyl rings |

Synthesis of Extended Conjugated Systems

The strategic functionalization of the 2,3-bis(4-methoxyphenyl)thiophene (B8511639) core, particularly through iodination at the 5-position, provides a versatile monomer for the construction of larger, electronically active molecular structures. This reactive handle allows for the systematic extension of the conjugated system, leading to the formation of oligo- and polythiophenes, as well as its incorporation into sophisticated donor-acceptor (D-A) architectures. These advanced materials are of significant interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Oligo- and Polythiophene Formation using this compound as a Monomer

This compound serves as a key building block for the synthesis of oligo- and polythiophenes. The iodine atom at the 5-position provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon bonds and the subsequent extension of the polymer chain. The presence of the two 4-methoxyphenyl substituents at the 2- and 3-positions influences the solubility, processability, and electronic properties of the resulting polymers.

One of the primary methods for the polymerization of halo-thiophenes is through oxidative coupling reactions . While direct oxidative polymerization of this compound can be achieved, the presence of the iodine can lead to side reactions. A more controlled approach involves the conversion of the iodo-substituent to a more reactive species, such as a Grignard reagent, followed by metal-catalyzed cross-coupling.

Electrochemical polymerization represents another viable strategy. By applying an oxidative potential, the monomer can be polymerized directly onto an electrode surface, forming a conductive polymer film. The oxidation potential of the monomer is a critical parameter in this process and is influenced by the electron-donating methoxy groups on the phenyl rings.

The resulting poly(2,3-bis(4-methoxyphenyl)thiophene) is expected to possess a highly regular head-to-tail linkage due to the single reactive site on the monomer. This regularity is crucial for achieving high charge carrier mobilities in electronic devices. The bulky 4-methoxyphenyl side groups can, however, introduce steric hindrance, which may affect the planarity of the polymer backbone and, consequently, its electronic properties.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator | Key Features | Potential Challenges |

| Oxidative Coupling | FeCl₃, Pd(OAc)₂ | Simple, cost-effective | Potential for side reactions due to iodine, control over molecular weight can be difficult |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Controlled, living polymerization, high regioregularity | Requires conversion of the iodo-group to a Grignard reagent |

| Stille Coupling | Pd(PPh₃)₄ | Tolerant to various functional groups | Use of toxic organotin reagents |

| Suzuki Coupling | Pd(PPh₃)₄, base | Milder reaction conditions, commercially available boronic acids | Requires conversion of the iodo-group to a boronic acid or ester |

| Electrochemical Polymerization | Applied potential | Direct film formation on electrodes | Limited to conductive substrates, control over polymer structure can be challenging |

Incorporation into Donor-Acceptor (D-A) Architectures

The electron-rich nature of the 2,3-bis(4-methoxyphenyl)thiophene unit makes it an excellent candidate for the donor component in donor-acceptor (D-A) copolymers. cmu.edu In these architectures, the thiophene derivative is copolymerized with an electron-deficient (acceptor) monomer. The resulting polymer possesses a low bandgap due to the intramolecular charge transfer between the donor and acceptor units. This is a key characteristic for materials used in organic solar cells, as it allows for the absorption of a broader range of the solar spectrum.

The synthesis of these D-A copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. In these reactions, the this compound can be coupled with a di-halogenated or di-stannylated acceptor monomer. The choice of the acceptor unit is crucial in tuning the optical and electronic properties of the final copolymer. Common acceptor units include benzothiadiazole, diketopyrrolopyrrole, and quinoxaline derivatives.

The properties of the resulting D-A copolymer are heavily influenced by the nature of both the donor and acceptor units, as well as the length and type of any solubilizing alkyl chains. The methoxy groups on the phenyl rings of the donor unit enhance its electron-donating strength and can also improve the solubility of the polymer in common organic solvents, which is essential for solution-based processing of electronic devices.

Table 2: Examples of Acceptor Units for D-A Copolymers with 2,3-bis(4-methoxyphenyl)thiophene Donor

| Acceptor Unit | Abbreviation | Key Properties |

| Benzothiadiazole | BT | Strong electron-accepting properties, leads to low bandgap polymers |

| Diketopyrrolopyrrole | DPP | Strong electron-accepting properties, promotes intermolecular π-π stacking |

| Quinoxaline | Qx | Good electron affinity, can lead to high electron mobility |

| Thieno[3,4-b]pyrazine | TP | Can result in polymers with good ambipolar charge transport characteristics |

Research Applications in Materials Science and Conjugated Systems

Organic Electronics Applications

There is currently no available research data on the use of 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene in the following areas of organic electronics:

Organic Semiconductor Research

No studies have been found that investigate the organic semiconductor properties of this compound. Key parameters such as charge carrier mobility, energy levels (HOMO/LUMO), and thin-film morphology, which are crucial for assessing semiconductor performance, have not been reported.

Thin-Film Field-Effect Transistors (OFETs)

The application of this compound as an active material in organic thin-film field-effect transistors (OFETs) has not been described in the existing scientific literature. Consequently, there is no data on its performance characteristics in such devices.

Organic Light-Emitting Diodes (OLEDs)

There are no reports on the utilization of this compound in the fabrication of organic light-emitting diodes (OLEDs), either as an emissive layer, host material, or charge transport material.

Organic Photovoltaics (Solar Cells)

The potential of this compound as a donor or acceptor material in organic photovoltaic (OPV) devices has not been investigated in any published research.

Optoelectronic Materials

Similarly, the exploration of this compound for optoelectronic applications is not present in the available literature.

Q & A

Q. What are the established synthetic routes for 5-Iodo-2,3-bis(4-methoxyphenyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via iodination of a pre-functionalized thiophene core. For example, iodination of 2,3-bis(4-methoxyphenyl)thiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C. Critical parameters include:

- Catalyst : Lewis acids like FeCl₃ may enhance regioselectivity .

- Protecting Groups : Methoxy substituents on phenyl rings can direct iodination to the 5-position via steric and electronic effects .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is typically used, with yields ranging from 60–85% depending on iodination efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiophene protons appear downfield (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with isotopic patterns consistent with iodine .

- X-ray Crystallography (if crystals form): Resolves regiochemistry and crystal packing .

Advanced Research Questions

Q. How can regioselective iodination of the thiophene ring be optimized in the presence of electron-donating methoxyphenyl groups?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent Effects : Methoxyphenyl groups at positions 2 and 3 create steric hindrance, directing iodination to the less hindered 5-position. Computational modeling (DFT) predicts electron density distribution to guide site preference .

- Reagent Choice : NIS in acetic acid favors electrophilic substitution at electron-rich positions, while ICl may lead to side reactions .

- Temperature Control : Lower temperatures (0–10°C) reduce kinetic competition, enhancing selectivity .

Q. How should researchers address contradictions in reported spectroscopic data for thiophene derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with databases like NIST Chemistry WebBook or PubChem . For example, discrepancies in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆).

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .

- Dynamic Effects : Consider rotational barriers (e.g., hindered aryl-thiophene bonds) that split signals in variable-temperature NMR .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). The iodine atom may enhance binding to hydrophobic active sites .

- Antimicrobial Activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative strains. Methoxyphenyl groups improve membrane penetration .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Correlate results with LogP (lipophilicity) calculated via HPLC .

Q. How does this compound perform in organic electronic applications?

- Methodological Answer :

- Charge Transport : Measure hole/electron mobility using space-charge-limited current (SCLC) devices. The iodine atom may enhance π-stacking in thin films .

- Optoelectronic Properties : UV-Vis (λₐᵦₛ ~350–400 nm) and cyclic voltammetry (HOMO/LUMO levels) to evaluate bandgap tuning. Methoxy groups lower oxidation potentials .

- Thermal Stability : TGA/DSC analysis under N₂ to assess decomposition temperatures (>250°C typical for thiophenes) .

Q. What strategies mitigate degradation of this compound under ambient conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under argon. Iodothiophenes are prone to photolytic dehalogenation .

- Hydrolytic Stability : Avoid protic solvents; methoxy groups reduce susceptibility to hydrolysis compared to hydroxyl analogs .

- Thermal Decomposition : Optimize processing temperatures (<150°C) for device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.